REACTION_CXSMILES
|
[CH3:1][O:2][C:3](=[O:11])[C:4]1[CH:9]=[CH:8][C:7]([OH:10])=[CH:6][CH:5]=1.[CH2:12]([CH:14]([CH2:17][CH2:18][CH2:19][CH3:20])[CH2:15]Cl)[CH3:13].C[O-].[Na+]>CN(C)C=O>[CH3:1][O:2][C:3](=[O:11])[C:4]1[CH:9]=[CH:8][C:7]([O:10][CH2:15][CH:14]([CH2:12][CH3:13])[CH2:17][CH2:18][CH2:19][CH3:20])=[CH:6][CH:5]=1 |f:2.3|
|
Name
|
|
Quantity
|
51.7 g
|
Type
|
reactant
|
Smiles
|
COC(C1=CC=C(C=C1)O)=O
|
Name
|
|
Quantity
|
60 g
|
Type
|
reactant
|
Smiles
|
C(C)C(CCl)CCCC
|
Name
|
sodium methylate
|
Quantity
|
21.8 g
|
Type
|
reactant
|
Smiles
|
C[O-].[Na+]
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was heated for 7 hours
|
Duration
|
7 h
|
Type
|
TEMPERATURE
|
Details
|
after cooling
|
Type
|
CUSTOM
|
Details
|
removal of the sodium chloride
|
Type
|
FILTRATION
|
Details
|
by filtration
|
Type
|
CUSTOM
|
Details
|
was evaporated to dryness under reduced pressure
|
Type
|
DISSOLUTION
|
Details
|
The residue was dissolved in methylene chloride
|
Type
|
CUSTOM
|
Details
|
chromatographed (eluent: methylene chloride) on silica gel (Merck)
|
Name
|
|
Type
|
product
|
Smiles
|
COC(C1=CC=C(C=C1)OCC(CCCC)CC)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |